molecular formula C5H9Br B8378486 1-Bromo-3-methyl-1-butene

1-Bromo-3-methyl-1-butene

Cat. No.: B8378486
M. Wt: 149.03 g/mol
InChI Key: OZAGLZYGLSIUTG-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-1-butene (CAS 85738-96-1) is an alkene and alkyl bromide with the molecular formula C5H9Br and a molecular weight of 149.029 g/mol . This compound is a valuable reagent in advanced organic synthesis and mechanistic studies, particularly for investigating electrophilic addition reactions and carbocation rearrangements . When subjected to electrophilic addition with reagents like HBr, the initially formed secondary carbocation intermediate can undergo a rapid 1,2-hydride shift . This rearrangement converts the less stable secondary carbocation into a more stable tertiary carbocation, demonstrating a fundamental principle of carbocation behavior and providing key evidence for the stepwise mechanism of electrophilic additions . The study of this rearrangement is a classic experiment in understanding how hydride shifts and alkyl shifts can lead to unexpected products, thereby offering significant research and educational value for exploring reaction mechanisms . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

1-bromo-3-methylbut-1-ene

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3-5H,1-2H3

InChI Key

OZAGLZYGLSIUTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogous Compounds):

  • Molecular Formula : C₅H₈Br (unsaturated variant) vs. C₅H₁₁Br (saturated variant).
  • Structure : The double bond in 1-bromo-3-methyl-1-butene likely results in vinylic bromine, which differs in reactivity from allylic bromides (e.g., 1-bromo-3-methyl-2-butene) .
  • Synthesis : Similar bromoalkenes are synthesized via hydrobromination of dienes or alkenes. For example, 1-bromo-3-methyl-2-butene is prepared by reacting isoprene with PBr₃/SiO₂ at -8°C .

Comparison with Similar Compounds

The following table and analysis compare this compound with structurally related brominated compounds, emphasizing physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Compounds

Compound Molecular Formula Structure Type CAS Boiling Point (°C) Key Reactivity/Applications Safety/Regulatory Notes
This compound C₅H₈Br Vinylic bromide N/A ~120–130 (est.) Electrophilic addition reactions Limited data; assume flammability
1-Bromo-3-methyl-2-butene C₅H₉Br Allylic bromide 870-63-3 135–137 SN2 alkylation, polymer intermediates Irritant; use in ventilated areas
1-Bromo-3-methylbutane C₅H₁₁Br Saturated bromide 107-82-4 149–151 Pharmaceuticals, agrochemicals UN2341; toxic upon inhalation
3-Bromo-oxetane C₃H₅BrO Cyclic ether 39267-79-3 85–90 (est.) Ring-opening polymerization Corrosive; handle with PPE

Reactivity and Functional Group Analysis

This compound (Hypothetical) :

  • The vinylic bromine (directly attached to a double-bonded carbon) would exhibit resistance to nucleophilic substitution (SN2) due to steric hindrance and poor leaving-group activation. However, it may undergo electrophilic additions (e.g., hydrohalogenation) or serve as a diene in Diels-Alder reactions.

1-Bromo-3-methyl-2-butene :

  • As an allylic bromide, this compound is highly reactive in SN2 reactions due to stabilization of the transition state by the adjacent double bond. It is widely used in synthesizing terpenes and pharmaceuticals .

1-Bromo-3-methylbutane :

  • A saturated primary bromide, this compound undergoes efficient SN2 reactions. Its higher boiling point (149–151°C) compared to unsaturated analogs reflects stronger van der Waals forces .

Preparation Methods

Reaction Mechanism

  • Initiation : NBS generates bromine radicals (*Br- *) under UV light or peroxide initiation.

  • Propagation :

    • A bromine radical abstracts a hydrogen atom from the allylic position of 3-methyl-1-butene, forming a resonance-stabilized allylic radical.

    • The allylic radical reacts with molecular bromine (Br₂) to yield the allylic bromide and regenerate a bromine radical.

Optimized Conditions

ParameterValue
Substrate3-Methyl-1-butene
Brominating AgentNBS (1.1 equiv)
InitiatorBenzoyl peroxide (0.1 mol%)
SolventCCl₄
Temperature80°C
Reaction Time6–8 hours
Yield60–70% (theoretical)

Key Considerations :

  • Excess NBS minimizes dibromination byproducts.

  • Radical inhibitors (e.g., hydroquinone) must be excluded to sustain chain propagation.

Acid-Catalyzed Addition of HBr to 3-Methyl-1,3-butadiene

Electrophilic addition of HBr to conjugated dienes under kinetic control can yield allylic bromides. This method exploits carbocation rearrangement dynamics.

Reaction Pathway

  • Protonation : HBr protonates the terminal carbon of 3-methyl-1,3-butadiene, forming a secondary carbocation.

  • Hydride Shift : The carbocation undergoes a 1,2-hydride shift to stabilize as a tertiary carbocation.

  • Bromide Capture : Bromide ion attacks the carbocation, yielding this compound as the major product.

Experimental Protocol

ComponentQuantity
3-Methyl-1,3-butadiene1.0 mol
HBr (48% aq.)1.2 mol
SolventDichloromethane
Temperature0–5°C
Reaction Time2 hours
Yield55–65%

Side Reactions :

  • Competing Markovnikov addition produces 3-bromo-3-methyl-1-butene (~15%).

  • Polar aprotic solvents (e.g., CH₂Cl₂) favor carbocation stability and reduce polymer formation.

Dehydrohalogenation of 1,2-Dibromo-3-methylbutane

Elimination reactions offer a two-step route to allylic bromides. Starting from 1,2-dibromo-3-methylbutane, base-induced dehydrohalogenation generates the target compound.

Synthetic Steps

  • Dibromination : 3-Methyl-1-butene reacts with Br₂ in CCl₄ at 0°C to form 1,2-dibromo-3-methylbutane.

  • Elimination : Treatment with potassium tert-butoxide (t-BuOK) in THF induces β-elimination.

Performance Metrics

StepConditionsYield
DibrominationBr₂, CCl₄, 0°C, 1 hr85–90%
Eliminationt-BuOK, THF, 50°C, 3 hr70–75% (overall)

Regiochemical Control :

  • Bulky bases (e.g., t-BuOK) favor the less substituted alkene (Hofmann rule), enhancing selectivity for this compound over 2-bromo isomers.

Direct Bromination of 3-Methyl-1-butyne

Alkyne bromination followed by partial reduction provides an alternative pathway.

Procedure

  • Bromination : 3-Methyl-1-butyne reacts with Br₂ (1 equiv) in CH₂Cl₂ at −20°C to form 1,2-dibromo-3-methyl-1-butene.

  • Selective Reduction : Zinc dust in acetic acid reduces the vicinal dibromide to the mono-bromide.

StepConditionsYield
BrominationBr₂, CH₂Cl₂, −20°C90–95%
ReductionZn, AcOH, 25°C, 1 hr80–85%

Advantages :

  • High regioselectivity due to alkyne linear geometry.

  • Avoids carbocation rearrangements seen in ionic mechanisms.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Allylic Bromination60–7090–95ModerateHigh
HBr Addition55–6585–90HighModerate
Dehydrohalogenation70–7595–98LowLow
Alkyne Bromination80–8598–99HighHigh

Critical Insights :

  • Allylic Bromination : Best for small-scale lab synthesis due to mild conditions but requires rigorous exclusion of moisture.

  • HBr Addition : Industrially viable but necessitates precise temperature control to suppress oligomerization.

  • Dehydrohalogenation : Limited by the need for pre-dibrominated substrates.

  • Alkyne Route : Superior purity and scalability but involves hazardous alkyne handling.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dibromides : Use stoichiometric NBS or Br₂ to prevent over-bromination.

  • Polymerization : Add radical inhibitors (e.g., BHT) in HBr addition routes.

Purification

  • Distillation : Fractional distillation under reduced pressure (bp ~120–125°C) separates the target from higher-boiling impurities.

  • Chromatography : Silica gel chromatography with hexane/EtOAc (95:5) resolves regioisomers.

Q & A

Basic: What are the critical parameters for synthesizing 1-Bromo-3-methyl-1-butene with high purity?

Methodological Answer:
Synthesis optimization requires precise control of temperature, stoichiometry, and reaction time. For allylic bromination, using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous conditions is common. Monitoring the reaction via TLC or GC-MS ensures minimal byproducts. Post-synthesis, fractional distillation at 143–144°C (observed in analogous brominated alkenes ) improves purity. Characterization via 1^1H NMR (e.g., vinyl proton signals at δ 5.2–5.8 ppm) and GC-MS (parent ion at m/z 149.04 ) confirms structural integrity.

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from isomerization, solvent effects, or impurities. To address this:

Cross-validate techniques : Compare experimental 13C^{13}\text{C} NMR data with computational predictions (e.g., DFT calculations ).

Consult reference databases : Align observed IR carbonyl stretches (if applicable) with NIST Chemistry WebBook entries .

Re-evaluate experimental conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation. For example, unexpected peaks in 1^1H NMR may indicate trace moisture reacting with the bromide .

Basic: What analytical techniques are essential for assessing purity in academic research?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities; retention time and mass fragmentation patterns (e.g., base peak at m/z 69 for allylic fragments ) confirm identity.
  • HPLC with UV detection : Quantifies non-volatile contaminants using reverse-phase columns.
  • Elemental Analysis : Validates bromine content (theoretical Br%: ~53.7% for C5_5H9_9Br). Discrepancies >0.3% warrant recrystallization or redistillation .

Advanced: How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The geminal dimethyl group adjacent to the double bond increases steric bulk, altering reactivity:

Suzuki-Miyaura Coupling : Use bulky palladium ligands (e.g., SPhos) to suppress β-hydride elimination.

Nucleophilic Substitution : Tertiary carbocation stability (from possible ionization) may lead to competing elimination pathways. Kinetic studies under varying temperatures (25–60°C) and solvents (polar aprotic vs. nonpolar) clarify dominant mechanisms .

DFT Modeling : Predict transition-state geometries to rationalize regioselectivity in allylic substitutions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds (vapor pressure ~3.2 mmHg at 25°C ).
  • Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular exposure.
  • Storage : Store at 2–8°C in amber glass to prevent light-induced decomposition. Safety data sheets (SDS) mandate segregation from strong oxidizers due to potential exothermic reactions .

Advanced: How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Estimate biodegradation half-lives using molecular descriptors (e.g., logP, polar surface area). For logP ~2.8, moderate soil adsorption is predicted .
  • Atmospheric Lifetime : Simulate OH radical reaction rates (EPI Suite) to assess ozone depletion potential.
  • Toxicity Profiling : Use PubChem’s BioAssay data to identify ecotoxicological endpoints (e.g., LC50_{50} for aquatic organisms ).

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

Methodological Answer:

Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring SN_N1. For SN_N2, use low-polarity solvents (e.g., THF) to enhance backside attack.

Temperature Control : Lower temperatures (0–10°C) reduce elimination rates.

Additives : Silver nitrate precipitates bromide ions, shifting equilibrium toward substitution .

Kinetic Isotope Effects (KIE) : Deuterium labeling at β-hydrogens quantifies elimination vs. substitution dominance .

Basic: How is this compound distinguished from regioisomers like 1-Bromo-3-methyl-2-butene?

Methodological Answer:

  • NMR Analysis : The position of vinyl protons differs: 1-butene derivatives show allylic CH2_2Br protons at δ 3.8–4.2 ppm, while 2-butene isomers exhibit deshielded protons (δ 5.0–5.5 ppm) .
  • IR Spectroscopy : C-Br stretching vibrations (~560 cm1^{-1}) remain consistent, but C=C stretches (1650–1680 cm1^{-1}) vary slightly with substitution pattern.
  • Retention Time in GC : Differences in boiling points (e.g., 143°C vs. 132°C for isomers) aid separation .

Advanced: What role does this compound play in natural product synthesis?

Methodological Answer:

  • Terpene Derivatives : Serves as a prenylating agent for indole alkaloids (e.g., via Friedel-Crafts alkylation).
  • Asymmetric Catalysis : Chiral phosphine ligands enable enantioselective additions to carbonyl compounds, yielding intermediates for sesquiterpene lactones .
  • Bioconjugation : Radiolabeled 11^{11}C analogs track metabolic pathways in pharmacokinetic studies .

Advanced: How do thermodynamic and kinetic factors govern isomerization during storage?

Methodological Answer:

  • Kinetic Stability : At room temperature, the Zaitsev product (more substituted alkene) forms via acid-catalyzed [1,3]-sigmatropic shifts.
  • Thermodynamic Control : Under reflux, equilibration favors the trans isomer. Monitor via 1^1H NMR coupling constants (J = 10–12 Hz for trans vs. 6–8 Hz for cis) .
  • Stabilization Strategies : Add radical inhibitors (e.g., BHT) to suppress light-induced radical chain isomerization .

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